Methyl 4-(piperazin-1-yl)benzoate dihydrochloride
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Overview
Description
Methyl 4-(piperazin-1-yl)benzoate dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O2. It is commonly used in organic synthesis and has applications in various scientific fields. The compound is known for its white to almost white crystalline appearance and is soluble in water and slightly soluble in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperazin-1-yl)benzoate dihydrochloride typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under inert atmosphere and room temperature conditions to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is then purified through crystallization and dried under vacuum .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperazin-1-yl)benzoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-(piperazin-1-yl)benzoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(piperazin-1-yl)benzoate dihydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(piperazin-1-yl)methylbenzoic acid dihydrochloride
- Methyl 4-(2-(piperazin-1-yl)ethoxy)benzoate hydrochloride
- Cetirizine ethyl ester dihydrochloride
Uniqueness
Methyl 4-(piperazin-1-yl)benzoate dihydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner. Its solubility properties and stability under various conditions also make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H18Cl2N2O2 |
---|---|
Molecular Weight |
293.19 g/mol |
IUPAC Name |
methyl 4-piperazin-1-ylbenzoate;dihydrochloride |
InChI |
InChI=1S/C12H16N2O2.2ClH/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14;;/h2-5,13H,6-9H2,1H3;2*1H |
InChI Key |
ZKKGYEMQDGXUDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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